molecular formula C23H20N2O4 B245055 N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide

N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide

Cat. No. B245055
M. Wt: 388.4 g/mol
InChI Key: AQQLLNQOQOJWIF-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide, also known as DMOCB, is a chemical compound that has gained significant attention in scientific research due to its potential biomedical applications. DMOCB is a synthetic compound that belongs to the family of benzoxazole derivatives and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various cellular processes, including the inhibition of angiogenesis and the induction of apoptosis. N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent.
Biochemical and Physiological Effects:
N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of angiogenesis, and the induction of apoptosis. N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent. In addition, N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid-beta peptides.

Advantages and Limitations for Lab Experiments

N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide has several advantages for lab experiments, including its high purity and stability. N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide has also been shown to have low toxicity levels, making it suitable for use in in vitro and in vivo experiments. However, N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide has some limitations, including its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide, including its potential use as an anti-cancer agent, anti-inflammatory agent, and treatment for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide and its potential applications in various biomedical fields. In addition, future studies could explore the synthesis of N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide derivatives with improved solubility and efficacy.

Synthesis Methods

N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide has been synthesized using various methods, including the reaction of 5,7-dimethyl-2-aminobenzoxazole with 2-methoxybenzoyl chloride in the presence of triethylamine. The reaction yields N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide as a yellow solid with a purity of 98%. Other methods include the reaction of 2-methoxybenzoyl chloride and 5,7-dimethyl-2-aminobenzoxazole in the presence of potassium carbonate and the reaction of 2-methoxybenzoyl chloride and 5,7-dimethyl-2-aminobenzoxazole in the presence of pyridine.

Scientific Research Applications

N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide has shown promising results in various scientific research applications, including its potential use as an anti-cancer agent. N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide has shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid-beta peptides.

properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide

InChI

InChI=1S/C23H20N2O4/c1-13-10-14(2)21-18(11-13)25-23(29-21)17-12-15(8-9-19(17)26)24-22(27)16-6-4-5-7-20(16)28-3/h4-12,25H,1-3H3,(H,24,27)/b23-17+

InChI Key

AQQLLNQOQOJWIF-HAVVHWLPSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)N/C(=C\3/C=C(C=CC3=O)NC(=O)C4=CC=CC=C4OC)/O2)C

SMILES

CC1=CC(=C2C(=C1)NC(=C3C=C(C=CC3=O)NC(=O)C4=CC=CC=C4OC)O2)C

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=C3C=C(C=CC3=O)NC(=O)C4=CC=CC=C4OC)O2)C

Origin of Product

United States

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